2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound with a unique structure that combines an isoindoline moiety with a thiadiazole ring
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9(2)7-13-18-19-16(24-13)17-12(21)8-20-14(22)10-5-3-4-6-11(10)15(20)23/h3-6,9H,7-8H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBNVUDAILPPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the isoindoline and thiadiazole precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties .
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOIC ACID
- 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAL
- 1,3-DIOXOISOINDOLIN-2-YL PIVALATE
Uniqueness
Compared to similar compounds, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of an isoindoline moiety and a thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
